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molecular formula C13H20N2O2 B132381 (+)-Dropropizine CAS No. 99291-24-4

(+)-Dropropizine

Cat. No. B132381
M. Wt: 236.31 g/mol
InChI Key: PTVWPYVOOKLBCG-CYBMUJFWSA-N
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Patent
US05087698

Procedure details

According to the invention, resolution of dropropizine is carried out by treating it with L(+)tartaric acid in aqueous medium: the precipitated salt is then crystallized, alkalinized and recrystallized to give levodropropizine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH:14]([OH:17])[CH2:15][OH:16])[CH2:9][CH2:8]2)=[CH:5][CH:6]=1.C(O)(=O)[C@@H]([C@H](C(O)=O)O)O>>[CH:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][C@H:14]([OH:17])[CH2:15][OH:16])[CH2:11][CH2:12]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N2CCN(CC2)CC(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated salt is then crystallized
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)N2CCN(CC2)C[C@@H](CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05087698

Procedure details

According to the invention, resolution of dropropizine is carried out by treating it with L(+)tartaric acid in aqueous medium: the precipitated salt is then crystallized, alkalinized and recrystallized to give levodropropizine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH:14]([OH:17])[CH2:15][OH:16])[CH2:9][CH2:8]2)=[CH:5][CH:6]=1.C(O)(=O)[C@@H]([C@H](C(O)=O)O)O>>[CH:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][C@H:14]([OH:17])[CH2:15][OH:16])[CH2:11][CH2:12]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N2CCN(CC2)CC(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated salt is then crystallized
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)N2CCN(CC2)C[C@@H](CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05087698

Procedure details

According to the invention, resolution of dropropizine is carried out by treating it with L(+)tartaric acid in aqueous medium: the precipitated salt is then crystallized, alkalinized and recrystallized to give levodropropizine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH:14]([OH:17])[CH2:15][OH:16])[CH2:9][CH2:8]2)=[CH:5][CH:6]=1.C(O)(=O)[C@@H]([C@H](C(O)=O)O)O>>[CH:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][C@H:14]([OH:17])[CH2:15][OH:16])[CH2:11][CH2:12]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N2CCN(CC2)CC(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated salt is then crystallized
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)N2CCN(CC2)C[C@@H](CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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